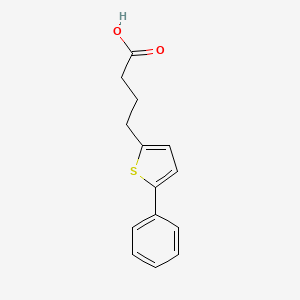

4-(5-Phenylthiophen-2-yl)butanoic acid

Description

Significance of Heterocyclic Architectures in Organic Chemistry

Heterocyclic compounds, which are cyclic structures containing at least two different elements as members of the ring, form the backbone of a vast array of natural products and synthetic molecules. Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a prominent member of this class. The presence of the sulfur heteroatom imparts distinct electronic and conformational properties compared to its all-carbon analogue, benzene (B151609). nih.goveprajournals.com Thiophene and its derivatives are known for their wide range of pharmacological activities and are key components in many commercially available drugs. nih.gov The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. mdpi.com

Role of Carboxylic Acid Moieties in Synthetic and Bioactive Molecules

The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry. Its acidic nature and ability to participate in hydrogen bonding make it a crucial feature in many biologically active molecules. The carboxylate group can act as a key interaction point with biological receptors and enzymes. Furthermore, the carboxylic acid moiety serves as a versatile synthetic handle, allowing for the creation of a wide array of derivatives such as esters and amides, which can modulate the compound's physicochemical properties and biological activity. nih.gov

Structural Context of 4-(5-Phenylthiophen-2-yl)butanoic acid within Aryl-Substituted Thiophenes and Carboxylic Acids

This compound is a bifunctional molecule that integrates an aryl-substituted thiophene with a flexible butanoic acid side chain. The core structure is a 2,5-disubstituted thiophene, where one position is occupied by a phenyl group and the other by a butanoic acid chain. This arrangement allows for the exploration of structure-activity relationships where the phenyl group can engage in π-stacking interactions and the carboxylic acid can participate in polar interactions. The four-carbon chain of the butanoic acid moiety provides a degree of conformational flexibility, which can be crucial for optimal binding to biological targets.

Overview of Research Trajectories for Phenylthiophene and Butanoic Acid Derivatives

Research into phenylthiophene derivatives has been spurred by their potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and field-effect transistors, as well as in medicinal chemistry as anticancer and antimicrobial agents. nih.govresearchgate.net The electronic properties of the phenylthiophene core can be fine-tuned by the introduction of various substituents.

Butanoic acid and its derivatives are also a subject of intense research. They are known to play significant roles in cellular processes and have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. researchgate.net The derivatization of the carboxylic acid group is a common strategy to improve the pharmacokinetic properties of a lead compound.

While extensive research exists for the broader classes of phenylthiophenes and butanoic acid derivatives, specific and detailed research findings on This compound are not widely available in publicly accessible scientific literature. The following sections will synthesize the available information on related compounds to infer the potential properties and research avenues for this specific molecule.

Detailed Research Findings

Despite a comprehensive search of scientific literature, specific experimental data, such as detailed synthesis procedures, spectroscopic characterization, and biological activity for This compound , remain elusive. However, based on the well-established chemistry of its constituent parts, we can project potential synthetic routes and areas of application.

Potential Synthetic Approaches

The synthesis of this compound would likely involve the construction of the substituted thiophene ring followed by the introduction or modification of the butanoic acid side chain. Several established methods for thiophene synthesis could be adapted for this purpose. For instance, a Fiesselmann thiophene synthesis could potentially be employed, which involves the condensation of thioglycolic acid derivatives with acetylenic compounds. nih.gov Alternatively, a Gewald aminothiophene synthesis followed by deamination and subsequent functionalization could be another route.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for the formation of the C-C bond between the thiophene and phenyl rings. nih.gov The butanoic acid side chain could be introduced through various methods, including Friedel-Crafts acylation of a suitable phenylthiophene precursor with succinic anhydride (B1165640), followed by reduction. eprajournals.com

Expected Physicochemical Properties

Based on its structure, this compound is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents. The presence of the carboxylic acid group would allow for the formation of salts with bases, which would likely exhibit increased water solubility.

Interactive Data Table: Predicted Properties of this compound

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₄H₁₄O₂S | Based on structure |

| Molecular Weight | 246.33 g/mol | Based on structure |

| Appearance | Solid | General property of similar aromatic carboxylic acids |

| Solubility | Poor in water, soluble in organic solvents | Based on the non-polar phenyl and thiophene rings and the polar carboxylic acid |

| Acidity (pKa) | ~4-5 | Typical range for carboxylic acids |

Potential Research Applications

Given the known activities of related compounds, this compound and its derivatives could be promising candidates for investigation in several areas:

Medicinal Chemistry: The compound could be screened for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The phenylthiophene moiety has been associated with such activities, and the butanoic acid chain could enhance these effects or improve pharmacokinetic profiles. nih.govnih.gov

Materials Science: Aryl-substituted thiophenes are known for their use in organic electronics. nih.gov The butanoic acid group could be used to anchor the molecule to surfaces or to create self-assembling monolayers, making it a candidate for applications in sensors or molecular electronics.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-phenylthiophen-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S/c15-14(16)8-4-7-12-9-10-13(17-12)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUSGGIYVLJHMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 4 5 Phenylthiophen 2 Yl Butanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for numerous transformations, including the formation of esters and amides, reduction to alcohols, and decarboxylation.

The carboxylic acid moiety of 4-(5-phenylthiophen-2-yl)butanoic acid can be readily converted into esters and amides, which are common derivatives in medicinal chemistry and materials science.

Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The protonation of the carbonyl oxygen by the acid catalyst enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. google.com Alternatively, the reaction can be promoted by dehydrating agents.

Amidation: Amide bond formation is a crucial reaction. Direct reaction of the carboxylic acid with an amine is generally inefficient and requires high temperatures. More commonly, the carboxylic acid is first activated with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate is then readily attacked by an amine to form the corresponding amide. nih.gov This method is mild and tolerates a wide range of functional groups. nih.gov For example, the amidation of similar heteroaromatic carboxylic acids has been successfully carried out using this approach. nih.gov

Table 1: Examples of Esterification and Amidation Reagents

| Reaction Type | Reagent/Catalyst | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol) + Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine (e.g., Aniline derivative) + Coupling Agent (e.g., EDCI) | Amide |

The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uklibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids directly. libretexts.org The reaction with LiAlH₄ proceeds in an anhydrous solvent, such as diethyl ether or tetrahydrofuran, and is followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk An aldehyde is formed as an intermediate, but it is immediately reduced to the alcohol and cannot be isolated. libretexts.orglibretexts.org

Reduction to an amine is not a direct conversion from the carboxylic acid. It is typically achieved in a two-step process. First, the carboxylic acid is converted to an amide as described in section 3.1.1. The resulting amide can then be reduced to an amine using a strong reducing agent like LiAlH₄.

Table 2: Reduction of the Carboxylic Acid Group

| Desired Product | Reagent(s) | Intermediate |

|---|---|---|

| Primary Alcohol | 1. LiAlH₄, 2. H₃O⁺ | Aldehyde |

| Primary Amine | 1. Amine, Coupling Agent, 2. LiAlH₄, 3. H₂O | Amide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur through various pathways, often requiring specific catalysts or reaction conditions. For aliphatic carboxylic acids, catalytic decarboxylation can be achieved on metal surfaces, such as palladium, at elevated temperatures. researchgate.net Mechanistic studies suggest that the reaction can proceed through the formation of a surface butanoate species, followed by cleavage of the C-C bond to release CO₂ and a hydrocarbon fragment. researchgate.net

Radical-based decarboxylation methods also exist. For instance, in the presence of a suitable initiator and a halogen source, a carboxylic acid can undergo decarboxylative halogenation. These reactions often proceed via a carboxyl radical intermediate. nih.gov

Electrophilic Aromatic Substitution on the Thiophene (B33073) and Phenyl Rings

Both the thiophene and phenyl rings of this compound can undergo electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. wikipedia.orgmasterorganicchemistry.com The outcome of these reactions is governed by the directing effects of the substituents on each ring.

The thiophene ring is generally more reactive towards electrophilic substitution than the benzene (B151609) ring. pearson.com Substitution on the thiophene ring occurs preferentially at the position adjacent to the sulfur atom (the α-position). pearson.com In this compound, the 2-position is occupied by the butanoic acid side chain and the 5-position by the phenyl group. This leaves the 3- and 4-positions available for substitution. The butanoic acid chain is an electron-withdrawing group (deactivating) due to the carboxylic acid, while the phenyl group's effect is more complex. The phenyl group is deactivating via its inductive effect but can be activating through resonance. The butanoic acid chain will likely direct incoming electrophiles to the 4-position of the thiophene ring.

On the phenyl ring, the thiophenyl substituent is an ortho-, para-director. libretexts.org The butanoic acid chain attached to the thiophene is distant and will have a minimal electronic effect on the phenyl ring. Therefore, electrophilic substitution on the phenyl ring is expected to yield a mixture of ortho- and para-substituted products.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring System | Directing Group | Predicted Position of Substitution |

|---|---|---|

| Thiophene | - (CH₂)₃COOH (at C2), -Ph (at C5) | Position 4 |

| Phenyl | -Thiophenyl (at C1) | Ortho (Position 2') and Para (Position 4') |

Modifications of the Alkyl Chain

The butanoic acid chain offers further opportunities for chemical modification, particularly at the carbon atom alpha to the carboxylic acid group.

The α-carbon of the butanoic acid chain can be functionalized by generating an enolate or a similar nucleophilic species. This is typically achieved by treating the corresponding ester or a protected carboxylic acid with a strong base, such as lithium diisopropylamide (LDA). The resulting enolate can then react with a variety of electrophiles, such as alkyl halides, to introduce a substituent at the α-position. mdpi.com This allows for the synthesis of α-alkylated, α-halogenated, or other α-substituted derivatives. The direct α-functionalization of a free carboxylic acid is challenging due to the acidic proton of the carboxyl group, which would be deprotonated first by the strong base. Therefore, protection of the carboxylic acid group, often as an ester, is a common prerequisite for this type of transformation. researchgate.net

Chain Elongation and Shortening Strategies

Modifying the length of the alkanoic acid side chain can significantly impact the molecule's properties. Standard organic synthesis methods can be employed for both elongating and shortening the butanoic acid chain.

Chain Elongation:

A well-established method for one-carbon homologation of a carboxylic acid is the Arndt-Eistert synthesis. This multi-step process begins with the conversion of the carboxylic acid to its more reactive acyl chloride. Treatment with diazomethane (B1218177) yields an α-diazoketone intermediate. Subsequent rearrangement of this intermediate, typically catalyzed by a silver salt (Wolff rearrangement), generates a ketene (B1206846) that is then trapped by a nucleophile, such as water, to yield the homologous carboxylic acid with an additional methylene (B1212753) unit. For this compound, this would result in the formation of 5-(5-phenylthiophen-2-yl)pentanoic acid. The reaction is known for proceeding with retention of configuration at the α-carbon if one is present.

Chain Shortening:

Strategies for shortening the alkyl chain of arylalkanoic acids are also known, often drawing from metabolic pathways of similar compounds. For instance, prodrugs like fenbufen, a 4-oxo-butanoic acid derivative, undergo metabolic activation that involves shortening of the side chain to the corresponding acetic acid derivative. A laboratory equivalent could involve a Barbier-Wieland degradation or a similar strategy. This would typically require initial functionalization of the carbon adjacent to the thiophene ring, for example, through oxidation to a ketone, followed by a sequence of reactions to cleave a two-carbon unit.

| Transformation | Reagents and Conditions | Product | Reference(s) |

| Chain Elongation (Arndt-Eistert) | 1. SOCl₂ or (COCl)₂2. CH₂N₂3. Ag₂O, H₂O, heat | 5-(5-Phenylthiophen-2-yl)pentanoic acid | |

| Chain Shortening (Analogous to Fenbufen metabolism) | Multi-step process, potentially involving oxidation and subsequent degradation. | 2-(5-Phenylthiophen-2-yl)acetic acid |

Palladium-Catalyzed Transformations of Thiophene Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the aromatic rings of this compound. The thiophene ring is generally more reactive than the phenyl ring towards electrophilic substitution, which can be used to introduce a handle for cross-coupling.

For instance, bromination of the thiophene ring, which would likely occur at the 3- or 4-position, would install a halide that can participate in Suzuki-Miyaura cross-coupling reactions. This would allow for the introduction of a wide variety of aryl or vinyl substituents by reacting the brominated derivative with a suitable boronic acid in the presence of a palladium catalyst and a base.

Alternatively, direct C-H activation/functionalization is a more atom-economical approach that avoids the pre-functionalization step. Palladium-catalyzed C-H/C-H cross-coupling could potentially be used to directly couple the thiophene ring with another aromatic system.

| Reaction Type | Substrate | Coupling Partner | Catalyst System (Example) | Product Type | Reference(s) |

| Suzuki-Miyaura Cross-Coupling | 4-(3-Bromo-5-phenylthiophen-2-yl)butanoic acid | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 4-(3-Aryl-5-phenylthiophen-2-yl)butanoic acid | |

| Direct C-H Arylation | This compound | Aryl halide | Pd(OAc)₂, phosphine (B1218219) ligand, base | 4-(3-Aryl-5-phenylthiophen-2-yl)butanoic acid |

Heterocyclic Annulation and Ring-Forming Reactions utilizing the Scaffold

The

Theoretical and Computational Investigations of 4 5 Phenylthiophen 2 Yl Butanoic Acid

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, varying in their level of theory and computational cost, can predict molecular geometries, energies, and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. biointerfaceresearch.com It offers a good balance between accuracy and computational efficiency, making it suitable for studying medium to large-sized molecules like 4-(5-Phenylthiophen-2-yl)butanoic acid. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31+G(d), are utilized to determine the optimized ground state geometry of the molecule. biointerfaceresearch.com This process identifies the most stable conformation by minimizing the total electronic energy.

Key ground state properties that can be calculated using DFT include:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

Total Electronic Energy: The total energy of the molecule in its optimized geometry.

Dipole Moment: A measure of the polarity of the molecule.

Mulliken and Natural Population Analysis (NPA) Charges: These provide an estimation of the partial charges on each atom, offering insights into the charge distribution and reactivity sites.

These calculations are foundational for further computational analyses, including vibrational frequency calculations and predictions of spectroscopic signatures.

While DFT is primarily used for ground state properties, ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to investigate the characteristics of electronic excited states. researchgate.net These calculations are crucial for understanding the molecule's photophysical properties, such as its absorption and emission of light.

TD-DFT calculations can predict:

Vertical Excitation Energies: The energy difference between the ground state and various excited states without a change in geometry. These energies correspond to the absorption of light.

Oscillator Strengths: A measure of the probability of a particular electronic transition occurring. Higher oscillator strengths indicate more intense absorption peaks.

Nature of Electronic Transitions: Analysis of the molecular orbitals involved in the electronic transitions can reveal their character, such as π-π* or n-π* transitions.

These theoretical predictions are invaluable for interpreting experimental UV-Vis absorption and fluorescence spectra.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally suggests that a molecule is more easily excitable and potentially more reactive. researchgate.net For molecules with extended π-systems, like this compound, the HOMO is typically localized on the electron-rich phenylthiophene moiety, while the LUMO may also be distributed over this conjugated system. DFT calculations provide reliable estimations of HOMO and LUMO energies and the resulting energy gap. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on similar compounds.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative values based on typical DFT calculations for similar aromatic and heterocyclic compounds and are not specific experimental or calculated values for this compound.

Prediction of Spectroscopic Signatures

Computational methods can simulate various types of spectra, providing a powerful tool for the identification and characterization of molecules.

Computational simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are valuable for confirming the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts can then be compared with experimental data to aid in the assignment of peaks to specific atoms within the molecule.

IR Spectroscopy: DFT calculations can also be used to predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the absorption bands observed in an IR spectrum. The calculated IR spectrum can be compared with the experimental spectrum to identify the characteristic vibrational modes of the functional groups present in this compound, such as the C=O stretch of the carboxylic acid, the O-H stretch, and the various C-H and C=C vibrations of the aromatic and thiophene (B33073) rings. vscht.czdocbrown.info For carboxylic acids, the O-H stretching vibration typically appears as a broad band in the region of 3300-2500 cm⁻¹, while the C=O stretching vibration is expected around 1760-1710 cm⁻¹. researchgate.net The C-S stretching vibration within the thiophene ring is generally observed at lower wavenumbers. iosrjournals.org

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 175-185 |

| Phenyl Ring (C) | 125-140 |

| Thiophene Ring (C) | 120-145 |

| Butanoic Acid Chain (CH₂) | 20-40 |

Note: These are estimated ranges based on typical values for similar functional groups and are not specific calculated values for this compound.

As mentioned in the section on ab initio methods, TD-DFT calculations can be used to simulate the UV-Vis absorption spectrum of a molecule. The output of these calculations includes the excitation energies (which can be converted to wavelengths) and the corresponding oscillator strengths. Plotting the oscillator strength against the wavelength generates a theoretical absorption spectrum that can be directly compared with experimental results.

Similarly, by optimizing the geometry of the first excited state, it is possible to calculate the emission energy, which corresponds to fluorescence. This allows for the theoretical prediction of the emission spectrum. For a molecule like this compound, the absorption and emission are expected to be dominated by π-π* transitions within the conjugated phenylthiophene system.

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound.

| Transition | Wavelength (nm) | Oscillator Strength |

| S₀ → S₁ | 320 | 0.8 |

| S₀ → S₂ | 280 | 0.3 |

Note: These are hypothetical values based on typical TD-DFT calculations for similar chromophores and are not specific calculated values for this compound.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational tools used to predict the interactions between a small molecule (ligand) and a macromolecule (protein). These methods are instrumental in drug discovery and development, providing insights into the binding affinity and mode of action of potential therapeutic agents. For this compound, while specific studies may be limited, we can extrapolate from research on analogous structures to predict its behavior.

Ligand-Protein Interaction Predictions for Analogous Structures

Thiophene derivatives are known for their wide range of pharmacological activities, and molecular docking studies have been performed on various thiophene-containing compounds to understand their mechanism of action. For instance, studies on thiophene-2-carboxylic acid have revealed its potential as an anti-inflammatory agent by demonstrating favorable binding affinities with target proteins. nih.gov Computational analyses of 1-benzothiophene-2-carboxylic acid have also been conducted to explore its pharmaceutical properties through molecular docking. nih.gov

For this compound, we can predict its potential interactions with various protein targets. The phenylthiophene core provides a rigid scaffold that can engage in π-π stacking and hydrophobic interactions with aromatic residues in a protein's binding pocket. The butanoic acid side chain offers flexibility and hydrogen bonding capabilities through its carboxylic acid group. This combination of a rigid aromatic core and a flexible, functionalized side chain is a common feature in many biologically active molecules.

Molecular docking simulations for analogous thiophene-based compounds have shown interactions with various enzymes and receptors. For example, thiophene derivatives have been docked against proteins implicated in cancer and microbial infections, showing promising binding energies and interaction patterns. mdpi.comacs.org These studies often highlight the importance of the thiophene ring and its substituents in forming key interactions with amino acid residues such as lysine, arginine, and others within the active site.

A hypothetical docking study of this compound could be envisioned against a target protein with a well-defined binding pocket. The predicted interactions would likely involve:

Hydrogen Bonding: The carboxylic acid group of the butanoic acid chain is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Asparagine, Glutamine) or with the peptide backbone.

Hydrophobic Interactions: The phenyl and thiophene rings would likely engage in hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, Valine, and Phenylalanine.

π-π Stacking: The aromatic nature of both the phenyl and thiophene rings could lead to π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.

Salt Bridges: If the carboxylic acid is deprotonated, it could form salt bridges with positively charged residues like Lysine and Arginine.

Table 1: Predicted Ligand-Protein Interactions for this compound Based on Analogous Structures

| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxylic Acid (Butanoic Acid Chain) | Ser, Thr, Asn, Gln, His, Arg, Lys |

| Hydrophobic Interactions | Phenyl Ring, Thiophene Ring, Alkyl Chain | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |

| π-π Stacking | Phenyl Ring, Thiophene Ring | Phe, Tyr, Trp, His |

| Salt Bridge (if ionized) | Carboxylate (Butanoic Acid Chain) | Arg, Lys, His |

Conformational Landscapes of the Butanoic Acid Chain

The butanoic acid side chain of this compound introduces significant conformational flexibility to the molecule. Understanding the conformational landscape of this chain is crucial as it dictates the spatial arrangement of the carboxylic acid group, which is often a key pharmacophore responsible for biological activity. The different three-dimensional arrangements that a molecule can adopt due to rotation around its single bonds are known as conformations. chemistrysteps.com

The conformational analysis of alkyl carboxylic acid chains has been a subject of both experimental and computational studies. The relative stability of different conformers is determined by a combination of factors including steric hindrance, torsional strain, and intramolecular interactions. libretexts.org For the butanoic acid chain in this compound, rotations around the C-C single bonds will lead to a variety of spatial arrangements.

Key dihedral angles to consider are:

τ1 (Thiophene-Cα): Rotation around the bond connecting the thiophene ring to the butanoic acid chain.

τ2 (Cα-Cβ): Rotation within the butanoic acid chain.

τ3 (Cβ-Cγ): Further rotation within the butanoic acid chain.

τ4 (Cγ-C=O): Rotation determining the orientation of the carboxyl group.

Computational methods like Density Functional Theory (DFT) and molecular mechanics can be used to calculate the potential energy surface associated with the rotation of these dihedral angles. This allows for the identification of low-energy, stable conformations and the energy barriers between them.

For simple carboxylic acids like acetic acid, the syn conformation (where the O=C-O-H dihedral angle is 0°) is generally favored in the gas phase, while the anti conformation (180°) can be more stable in aqueous solutions due to better solvation. nih.gov The conformational preference of the butanoic acid chain in this compound will also be influenced by the bulky phenylthiophene group. It is likely that extended conformations, which minimize steric clashes between the terminal carboxylic acid group and the aromatic rings, will be among the more stable conformers. The presence of intramolecular hydrogen bonding between the carboxylic acid group and the thiophene sulfur atom, although likely weak, could also influence the conformational preference.

Table 2: Key Dihedral Angles and Their Potential Impact on the Conformation of the Butanoic Acid Chain

| Dihedral Angle | Description | Expected Impact on Conformation |

| τ1 (Thiophene-Cα) | Rotation of the entire butanoic acid chain relative to the thiophene ring. | Influences the overall shape of the molecule and potential for intramolecular interactions. |

| τ2 (Cα-Cβ) | Rotation within the proximal part of the alkyl chain. | Affects the positioning of the distal part of the chain. |

| τ3 (Cβ-Cγ) | Rotation within the distal part of the alkyl chain. | Directly impacts the accessibility and orientation of the carboxylic acid group. |

| τ4 (Cγ-C=O) | Rotation of the carboxyl group. | Determines the potential for hydrogen bonding and interactions with protein active sites. |

Investigation of Reaction Mechanisms and Transition States

Theoretical and computational chemistry provide powerful tools for elucidating the mechanisms of chemical reactions, including the identification of intermediates and the calculation of activation energies for transition states. For this compound, several types of reactions can be computationally investigated, particularly those involving the thiophene ring and the butanoic acid side chain.

One area of interest is the oxidation of the thiophene ring. Thiophenes can be oxidized at the sulfur atom to form thiophene S-oxides and S,S-dioxides, or at the double bonds. wikipedia.orgresearchgate.net Computational studies on the reaction of thiophene with molecular oxygen have shown that the reaction can proceed through different pathways, including direct hydrogen abstraction and addition/elimination mechanisms. researchgate.net The presence of substituents, such as the phenyl and butanoic acid groups in the target molecule, can significantly influence the reactivity and regioselectivity of these oxidation reactions. DFT calculations can be employed to map the potential energy surfaces for these reactions, identifying the most favorable pathways and the structures of the transition states.

Another important reaction is the transformation of the butanoic acid side chain. For example, the esterification of the carboxylic acid group is a common reaction. Computational models can be used to study the mechanism of such reactions, including the role of catalysts.

Furthermore, reactions involving the electrophilic substitution on the thiophene ring can be computationally modeled. While the 2- and 5-positions of thiophene are generally the most reactive towards electrophiles, the existing substitution pattern in this compound would direct further substitution to the available positions on the thiophene ring. Quantum chemical calculations can predict the electron density distribution in the molecule, thereby indicating the most likely sites for electrophilic attack.

Table 3: Potential Reactions of this compound for Mechanistic Investigation

| Reaction Type | Reactive Site(s) | Computational Investigation Focus |

| Oxidation | Thiophene Sulfur, Thiophene C=C bonds | Reaction pathways, transition state structures, activation energies, product stability. |

| Esterification | Carboxylic Acid Group | Mechanism of acid or base-catalyzed esterification, role of solvents. |

| Electrophilic Substitution | Thiophene Ring (positions 3 and 4) | Regioselectivity, electron density analysis, stability of intermediates (sigma complexes). |

| Side-Chain Reactions | Alkyl chain of butanoic acid | Free radical halogenation, etc. |

Analysis of Intermolecular Interactions and Aggregation Behavior in Condensed Phases

The behavior of this compound in the solid state and in solution is governed by a complex interplay of intermolecular interactions. Computational methods can provide detailed insights into these interactions and predict the aggregation behavior of the molecule.

In the crystalline state, molecules of this compound are expected to pack in a way that maximizes favorable intermolecular interactions. These interactions include:

Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors. It is highly probable that they will form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. This involves the formation of a cyclic arrangement with two O-H···O=C hydrogen bonds.

π-π Stacking: The phenyl and thiophene rings can participate in π-π stacking interactions, contributing to the stability of the crystal lattice. The geometry of this stacking (e.g., parallel-displaced or T-shaped) can be predicted using computational models.

C-H···π Interactions: The hydrogen atoms on the phenyl and thiophene rings, as well as those on the butanoic acid chain, can act as weak hydrogen bond donors to the π-systems of neighboring aromatic rings.

Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify intermolecular contacts in a crystal structure. mdpi.com For analogous heterocyclic compounds, this method has been used to identify the dominant intermolecular interactions, such as N···H interactions in nitrogen-containing heterocycles. nih.gov A similar analysis for this compound would likely highlight the importance of O···H contacts from the carboxylic acid groups and H···H, C···H, and S···H contacts.

In solution, the aggregation behavior of this compound will depend on the nature of the solvent. In nonpolar solvents, aggregation is likely to be driven by the formation of hydrogen-bonded dimers of the carboxylic acid groups. In polar or aqueous media, the carboxylic acid may be deprotonated, leading to electrostatic repulsion between the carboxylate anions, which would counteract aggregation. However, hydrophobic interactions between the phenylthiophene moieties could still promote self-assembly.

Molecular dynamics (MD) simulations can be used to study the aggregation of polycyclic aromatic compounds in different solvents. bham.ac.ukresearchgate.net Such simulations for this compound could reveal the preferred aggregation states (e.g., dimers, trimers, larger clusters) and the dominant intermolecular forces driving the aggregation process. These studies have shown that the final aggregated structure is a result of a fine balance between π-π interactions, steric hindrance from side chains, and solvation effects. researchgate.net

Table 4: Summary of Potential Intermolecular Interactions and Their Role in the Condensed Phases of this compound

| Interaction Type | Description | Role in Crystal Packing | Role in Solution Aggregation |

| Hydrogen Bonding (O-H···O) | Strong, directional interaction between carboxylic acid groups. | Major driving force for the formation of dimers and extended networks. | Promotes dimerization in nonpolar solvents. |

| π-π Stacking | Attraction between the electron clouds of aromatic rings. | Contributes to the stabilization of the crystal lattice. | Can promote aggregation, especially in polar solvents where hydrophobic effects are strong. |

| C-H···π Interactions | Weak hydrogen bonds between C-H groups and aromatic rings. | Fine-tunes the molecular packing. | Contributes to the stability of aggregates. |

| Van der Waals Forces | Non-specific attractive forces between molecules. | Significant contribution to the overall lattice energy. | Contributes to the overall cohesive energy in aggregates. |

Mechanistic Insights into Biological Activities of Phenylthiophene Butanoic Acid Analogues

Exploration of Molecular Targets and Pathways

While specific enzymatic inhibition data for 4-(5-phenylthiophen-2-yl)butanoic acid is not prominently available in public literature, the broader class of thiophene (B33073) derivatives has been recognized for a wide range of biological activities, including the inhibition of kinases. nih.gov Kinases, such as Glycogen Synthase Kinase 3β (GSK-3β), are crucial regulatory proteins in cellular signaling. GSK-3β, a constitutively active serine-threonine kinase, is known to phosphorylate over 100 different substrates, playing a key role in numerous intracellular pathways. nih.gov

The structural features of this compound, namely its lipophilic phenylthiophene core and its terminal carboxylic acid group, are common motifs in ligands that bind to various receptors. The butanoic acid moiety, in particular, suggests a potential for interaction with G protein-coupled receptors (GPCRs) or nuclear receptors. For instance, butanoic acid itself is known to act as a ligand for GPCRs like GPR109A. biointerfaceresearch.com

In many receptor-ligand interactions, the carboxylic acid function serves as a critical anchor, forming strong hydrogen bonds or ionic interactions with polar amino acid residues (such as arginine, lysine, or histidine) in the receptor's binding pocket. The phenylthiophene portion of the molecule would likely occupy a hydrophobic pocket, contributing to the binding affinity through van der Waals and π-stacking interactions. While direct binding studies on this specific compound are scarce, the general principles of molecular recognition suggest that it could be investigated as a ligand for receptors like peroxisome proliferator-activated receptors (PPARs), which are known to bind fatty acid-like molecules to regulate gene expression related to metabolism. The metabolism of the thiophene ring itself can sometimes be a prerequisite for activity, as seen in certain anti-platelet drugs where hepatic activation is required to form the active metabolite that binds to the P2Y12 receptor. acs.org

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological function. For phenylthiophene analogues, the nature and position of substituents on both the phenyl and thiophene rings dramatically influence their biological profile. researchgate.net Modifications to the phenyl ring, such as the introduction of electron-withdrawing (e.g., chloro, nitro) or electron-donating (e.g., methoxy) groups, can alter the molecule's electronic distribution, lipophilicity, and steric profile. These changes, in turn, affect target binding, cell permeability, and metabolic stability. mdpi.com

For example, SAR studies on thiophene-2-carboxamide derivatives, which are structurally related to the title compound, have demonstrated that substituents on an attached phenyl ring significantly modulate antibacterial activity. The presence of a methoxy (B1213986) group (an electron-donating group) on the phenyl ring was shown to enhance inhibitory activity against certain bacterial strains. nih.gov This illustrates that even subtle electronic changes can have a significant biological impact.

Below is a data table derived from research on thiophene-2-carboxamide analogues, illustrating the effect of substitution on antibacterial activity against S. aureus.

| Compound ID | Phenyl Ring Substituent (R) | Activity vs. S. aureus (Inhibition Zone mm) |

| Analogue 1 | -H (unsubstituted) | 14 |

| Analogue 2 | -CH3 (methyl) | 13 |

| Analogue 3 | -OCH3 (methoxy) | 16 |

| Analogue 4 | -Cl (chloro) | 12 |

This table is based on data for thiophene-2-carboxamide analogues to illustrate the principle of substitution effects. Data adapted from a study on N-(4-acetylphenyl)-3-hydroxy-4-arylazothiophene-2-carboxamides. nih.gov

The butanoic acid side chain is a critical determinant of biological activity. Its length and the terminal carboxylate group are not arbitrary features but often represent an optimal design for interacting with a specific biological target. The four-carbon chain acts as a flexible spacer, allowing the terminal carboxylic acid to position itself correctly to engage with key binding site residues. nih.gov The length of this alkyl chain can be crucial; studies on other drug classes have shown that both increasing and decreasing the chain length can lead to a significant loss of activity, suggesting an optimal "linker" length for target engagement. mdpi.comresearchgate.net

Modifications to this chain can profoundly alter a compound's pharmacological profile.

Chain Length: Altering the number of methylene (B1212753) units would change the distance between the phenylthiophene core and the acidic group, likely disrupting the optimal binding geometry. mdpi.com

Rigidity: Introducing conformational constraints, such as a double bond or a cyclic element within the chain, would reduce its flexibility. This can be beneficial if it locks the molecule into its bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape to fit the binding site.

Acid Group Modification: The carboxylic acid is a key hydrogen-bonding group. Replacing it with other acidic functional groups, known as bioisosteres (e.g., a tetrazole), could maintain or improve activity while potentially altering physicochemical properties like pKa and metabolic stability.

While this compound is an achiral molecule, the introduction of a substituent on the butanoic acid chain would create a chiral center, leading to the existence of enantiomers (non-superimposable mirror images). Biological systems, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids. Consequently, they often exhibit a high degree of stereoselectivity when interacting with chiral ligands.

One enantiomer of a chiral drug may bind with high affinity and elicit the desired biological response, while the other enantiomer (the "distomer") may bind with much lower affinity or to a different target altogether, leading to reduced activity, no activity, or even off-target effects. acs.org For instance, in studies of the drug clopidogrel, which contains a thiophene ring, it was found that only the S-configured stereoisomer of its active metabolite possessed the desired antiplatelet activity. acs.org Therefore, if chiral analogues of this compound were to be synthesized, it would be essential to separate the enantiomers and test them individually to understand the stereochemical requirements for molecular recognition at their biological target.

Cellular Mechanisms of Action (excluding clinical applications)

The biological activities of phenylthiophene-butanoic acid analogues are a subject of growing scientific interest, with research focusing on their potential to modulate key cellular processes. This section delves into the mechanistic insights of how these compounds exert their effects at a cellular and molecular level, specifically focusing on their interaction with signaling pathways, impact on cell viability and proliferation in experimental models, and their anti-inflammatory and antimicrobial properties.

Modulation of Cellular Signaling Pathways

Phenylthiophene-based compounds have been identified as potent inhibitors of atypical protein kinase C (aPKC) isoforms. nih.gov These kinases are crucial components of various signaling cascades that regulate cell growth, differentiation, and apoptosis. For instance, certain 2-amino-3-carboxy-4-phenylthiophene derivatives have demonstrated inhibitory activity against aPKCζ in in vitro kinase assays. nih.gov The inhibition of aPKC can, in turn, affect downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov

The NF-κB signaling cascade is a cornerstone of the cellular inflammatory response and is also implicated in cell survival and proliferation. nih.gov Studies have shown that some phenylthiophene analogues can suppress the activation of NF-κB induced by inflammatory stimuli like tumor necrosis factor (TNF). nih.gov This inhibitory action on the NF-κB pathway is a key mechanism contributing to the anti-inflammatory properties of this class of compounds. The modulation of these signaling pathways highlights the potential of phenylthiophene derivatives to interfere with fundamental cellular processes.

Some butanoic acid derivatives, such as 4-phenylbutyric acid, have been shown to act as histone deacetylase (HDAC) inhibitors. nih.gov HDACs play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the altered transcription of various genes, including those involved in cell cycle arrest and apoptosis. nih.govnih.gov While this activity has been primarily characterized for simpler phenyl-substituted butanoic acids, it points to a potential mechanism for the broader class of phenylthiophene-butanoic acid analogues.

Effects on Cell Viability and Proliferation in in vitro models (mechanistic focus)

The impact of phenylthiophene derivatives on cell viability and proliferation has been investigated in various in vitro models, particularly in the context of cancer research. Certain thiophene derivatives have been found to exhibit cytotoxic effects, inducing cell death in cancer cell lines through an intrinsic apoptotic pathway. plos.orgplos.orgnih.gov

One study on a thiophene carboxylate derivative, identified as F8, demonstrated its ability to induce cytotoxicity in a range of cancer cell lines at low micromolar concentrations. plos.orgplos.orgnih.gov The mechanistic investigations revealed that this compound induces several hallmarks of apoptosis, including:

Phosphatidylserine (B164497) externalization: A key early indicator of apoptosis where phosphatidylserine flips from the inner to the outer leaflet of the plasma membrane. plos.orgplos.org

Generation of reactive oxygen species (ROS): An imbalance in ROS levels can induce oxidative stress and trigger apoptotic cell death. plos.orgplos.org

Mitochondrial depolarization: A collapse in the mitochondrial membrane potential is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors. plos.orgplos.org

Activation of executioner caspases: Caspases are a family of proteases that execute the final stages of apoptosis. plos.org

The cytotoxic effects of these compounds are often evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Below is a table summarizing the cytotoxic activity of a representative thiophene derivative on various cancer cell lines.

| Cell Line | Cancer Type | CC50 (µM) |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.805 - 3.05 |

| A549 | Lung Carcinoma | Data not specified |

| H69 | Small-cell Lung Carcinoma | Data not specified |

| H69AR | Anthracycline-resistant SCLC | Data not specified |

| CC50 values represent the concentration of the compound required to reduce cell viability by 50%. Data is for the thiophene derivative F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]- 3-thiophenecarboxylate). plos.orgplos.orgnih.gov |

Furthermore, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown potent antiproliferative activity against lung cancer cell lines, including drug-resistant variants. mdpi.com The structure-activity relationship studies indicated that specific chemical modifications, such as the inclusion of an oxime moiety, significantly enhanced the cytotoxic effects. mdpi.com

Anti-inflammatory and Antimicrobial Action at a Cellular or Enzyme Level

The anti-inflammatory and antimicrobial properties of phenylthiophene-butanoic acid analogues are linked to their ability to interfere with specific enzymes and cellular processes in both host and microbial cells.

Anti-inflammatory Action:

As mentioned previously, a key anti-inflammatory mechanism of phenylthiophene analogues is the inhibition of the NF-κB signaling pathway. nih.gov By preventing the activation of NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines and other mediators of inflammation. nih.gov Some 4-arylthiosemicarbazide derivatives, which share structural similarities with phenylthiophene compounds, have also been shown to possess anti-inflammatory activity by blocking the NF-κB pathway. mdpi.com

Another potential anti-inflammatory mechanism for some butanoic acid derivatives is the inhibition of peptidylglycine alpha-monooxygenase (PAM), an enzyme involved in the biosynthesis of neuropeptides that act as inflammatory mediators. nih.gov For example, 4-phenyl-3-butenoic acid has demonstrated anti-inflammatory effects that are correlated with its ability to inhibit PAM. nih.gov

Antimicrobial Action:

Phenylthiophene derivatives and related compounds have shown promise as antimicrobial agents, targeting various microorganisms, including drug-resistant bacteria. mdpi.com For instance, certain phenylthiazole compounds, which are structurally analogous to phenylthiophenes, exhibit potent bactericidal activity against vancomycin-resistant enterococci (VRE). nih.gov The mechanism of action for these compounds involves the inhibition of cell wall synthesis. nih.gov

A series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids have demonstrated significant antibacterial activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA). nih.gov

The following table presents the minimum inhibitory concentrations (MIC) for some of these compounds against resistant bacterial strains.

| Compound | Substituent | MRSA (MIC in µg/mL) | QRSA (MIC in µg/mL) |

| 4c | 4-F | 2 | 2 |

| 4d | 4-Cl | 2 | 2 |

| 4e | 4-Br | 2 | 2 |

| 4f | 4-I | 2 | 2 |

| MIC values represent the lowest concentration of the compound that inhibits the visible growth of the bacteria. nih.gov |

The antimicrobial activity of thiophene-containing compounds is not limited to bacteria. Some derivatives have also been investigated for their antifungal properties. mdpi.com The diverse antimicrobial activities underscore the potential of this chemical scaffold in developing new agents to combat infectious diseases.

Applications in Advanced Functional Materials Excluding Device Performance Metrics

Role as Building Blocks in Organic Semiconductors

Organic semiconductors are the active components in a range of electronic devices. The performance of these materials is intrinsically linked to their molecular structure, which governs properties like charge mobility and exciton (B1674681) behavior.

The movement of charge carriers, either holes or electrons, through the semiconductor is a fundamental process. While direct measurements for 4-(5-phenylthiophen-2-yl)butanoic acid are not available, the charge transport characteristics can be inferred from related phenylthiophene and oligothiophene-based materials. For instance, new phenyl and phenylthienyl derivatives have been characterized as p-channel organic semiconductors. nih.gov The hole mobility in these materials is a key parameter, and studies on similar structures provide valuable benchmarks.

It is known that the arrangement and interaction between molecules in the solid state significantly impact charge transport. The regioregularity of polymer chains in materials like poly(4-(thiophene-3-yl)benzenethiol) (PTBT) has been shown to influence the formation of ordered crystalline phases, which in turn allows for faster charge transport. nih.gov The presence of the butanoic acid chain in this compound could influence this packing, potentially leading to either enhanced or diminished charge transport capabilities depending on the resulting molecular organization.

| Related Compound Family | Typical Carrier Mobility (cm²/Vs) | Reference |

|---|---|---|

| Phenylthienyl Derivatives | up to 1.7 x 10⁻⁵ | nih.gov |

| Poly(3-hexylthiophene) (P3HT) | 10⁻² – 10⁻¹ | umons.ac.be |

| Dibenzothiophene Derivatives | up to 7.7 × 10⁻² | rsc.org |

Upon absorbing light, an organic semiconductor forms an exciton, which is a bound state of an electron and a hole. The dynamics of these excitons, including their relaxation and dissociation into free charge carriers, are critical for the function of optoelectronic devices. In oligothiophenes, exciton relaxation can occur within 150-200 femtoseconds. barbatti.org For longer oligomers, this relaxation can lead to the localization of the exciton over several monomer units. barbatti.org

Studies on poly(3-hexylthiophene) (P3HT) have shown that the efficiency of exciton diffusion is dependent on the order within the material, with diffusion constants of up to 1.1 ± 0.1 cm²/s observed in well-ordered nanofiber films. cam.ac.uk The phenylthiophene core of this compound is expected to support the formation of excitons, while the butanoic acid chain could influence the intermolecular interactions that govern exciton diffusion and dissociation.

Integration into Photovoltaic Devices

Organic photovoltaic (OPV) cells are a promising technology for low-cost solar energy conversion. The design of the active layer, which typically consists of a blend of electron donor and acceptor materials, is crucial for device efficiency.

In OPV devices, a common strategy is to create a bulk heterojunction by blending a p-type (donor) and an n-type (acceptor) organic semiconductor. The phenylthiophene moiety in this compound suggests its potential as a donor component. The introduction of oligothiophenes into polymer-based solar cells has been shown to improve performance by enhancing light absorption and creating well-matched energy levels for efficient charge transfer. nih.gov Fused-thiophene units have been incorporated into sensitizers to achieve a red-shift in light absorption and tune the frontier molecular energy levels. mdpi.com

The butanoic acid group could play a significant role in influencing the morphology of the donor-acceptor blend. The interplay between different components in the blend, such as in poly(3-hexylthiophene) and nih.govnih.gov-phenyl C61-butyric acid methyl ester (PCBM) systems, is critical for forming an optimal nanostructure for charge separation and transport. unc.edu

The interfaces between the different layers in an OPV device are critical for efficient charge extraction. The carboxylic acid group of this compound provides a means for interfacial engineering. Carboxylic acids can form self-assembled monolayers (SAMs) on metal oxide surfaces, which can be used to modify the work function of electrodes and improve charge collection. nih.govresearchgate.net

In dye-sensitized solar cells (DSSCs), a related application, carboxylic acid groups are commonly used as anchoring groups to bind the dye molecules to the surface of a semiconductor oxide like TiO₂. mdpi.commdpi.com This strong electronic coupling facilitates efficient electron injection from the dye into the semiconductor. The butanoic acid chain of the title compound could similarly be used to anchor it to an electrode surface, potentially improving the interface in an OPV device. The length of the alkyl chain in such anchoring groups can also influence the properties of the resulting film. nih.gov

Utilization in Organic Light-Emitting Diodes (OLEDs)

OLEDs are used in displays and lighting applications. The emissive layer of an OLED is composed of an organic semiconductor that emits light when charge carriers recombine. While there is no specific data on the use of this compound in OLEDs, the properties of related phenyl-containing and thiophene-based materials can provide some insights.

Derivatives of phenyl pyrimidine (B1678525) have been synthesized and used as emitters in OLEDs, demonstrating the utility of the phenyl group in emissive materials. nih.gov Furthermore, dual-core structures incorporating moieties like anthracene (B1667546) and pyrene (B120774) have been developed as deep blue emitters. nih.gov The phenylthiophene core of this compound could potentially be functionalized to create novel emissive materials. The butanoic acid chain might be used to improve the processability and film-forming properties of such materials, which are important for fabricating high-quality OLED devices.

Emissive Layer Components

While direct studies on this compound as an emissive material are not extensively documented, its core structure is analogous to many compounds used in Organic Light-Emitting Diodes (OLEDs). Thiophene-based polymers and oligomers are recognized as an important class of electroluminescent materials. pkusz.edu.cn The electronic properties and luminescence colors of these materials can be finely tuned through chemical modifications. pkusz.edu.cn

The phenylthiophene core of the subject molecule provides a conjugated system that is a prerequisite for fluorescence. The introduction of a phenyl group to a polythiophene backbone is a known strategy to modify electronic properties. rsc.org For instance, donor-π-acceptor (D–π–A) type molecules incorporating thienothiophene linkers have been synthesized and shown to be effective emitters in OLEDs, exhibiting significant solid-state fluorescence quantum yields. beilstein-journals.org The butanoic acid chain in this compound could enhance processability and influence the solid-state packing of the molecules, which in turn affects the photoluminescent efficiency. rsc.org Irregularities in polymer chains, such as head-to-head coupling in polythiophenes, can lead to a blue-shift in luminescence due to reduced conjugation, highlighting the importance of structural control. pkusz.edu.cn

Table 1: Photophysical Properties of Related Thiophene-Based Emissive Materials

| Compound/Polymer Class | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| DMB-TT-TPA (D-π-A type) | 411 | 520 | 86% (in THF), 41% (solid) | beilstein-journals.org |

| Phenylene-functionalized polythiophenes | - | - | up to 11% (neat film) | rsc.org |

This table presents data for structurally related compounds to illustrate the potential of the phenylthiophene core in emissive applications.

Hole Transporting Materials

The electron-rich nature of the thiophene (B33073) ring makes it an excellent component for hole transporting materials (HTMs), which are crucial for the efficient operation of perovskite solar cells (PSCs) and other electronic devices. mdpi.com HTMs facilitate the movement of positive charge carriers (holes) from the active layer of a device to the electrode. frontiersin.org The effectiveness of an HTM is often linked to its molecular structure, which influences its highest occupied molecular orbital (HOMO) energy level, hole mobility, and film-forming properties. nih.gov

Derivatives of thiophene are widely investigated as HTMs. frontiersin.orgrsc.org The introduction of thiophene units can enhance the planarity of a molecule, which promotes intermolecular π-π stacking and facilitates charge transport. mdpi.com Furthermore, the sulfur atoms in the thiophene ring can interact with the perovskite layer (Pb-S interaction), which can help to passivate defects at the interface. mdpi.com Small molecule HTMs based on cores like 3,4-phenylenedioxythiophene (PheDOT) and acetylene-linked thiophenes have been successfully synthesized and implemented in PSCs. nih.govnih.gov The triphenylamine (B166846) group is a common donor unit attached to a thiophene core to create efficient HTMs. frontiersin.orgacs.org

The this compound molecule contains the necessary electron-rich aromatic core for hole transport. The carboxylic acid group could serve as an anchoring group to the surface of metal oxide layers in inverted PSC architectures, potentially improving interfacial contact and charge extraction. This functional group can also influence the energy level alignment at the HTM/perovskite interface.

Table 2: Properties of Selected Thiophene-Based Hole Transporting Materials

| HTM Name/Class | HOMO Level (eV) | Hole Mobility (cm²/Vs) | Reference |

|---|---|---|---|

| MeO-PheDOT | -5.13 | 1.33 x 10⁻⁴ | nih.gov |

| spiro-OMeTAD (benchmark) | -5.08 | 2.34 x 10⁻⁵ | nih.gov |

| KTM3 (swivel-cruciform thiophene) | -5.21 | - | rsc.org |

This table provides context by showing the properties of various high-performance thiophene-based HTMs.

Sensing Applications Based on Molecular Recognition

Molecular recognition, the specific binding between a host sensor molecule and a guest analyte, is the basis for modern chemical sensors. Fluorescent sensors are particularly powerful because they can signal the presence of an analyte through a change in light emission, offering high sensitivity. Thiophene derivatives have been extensively utilized as the core component of fluorescent chemosensors for detecting a wide range of species, including metal ions and anions. mdpi.com

The sensing mechanism often relies on the interaction of the analyte with a specific recognition site on the sensor molecule, which in turn modulates the photophysical properties of the fluorophore (the light-emitting part). For this compound, the phenylthiophene unit can act as the fluorophore. The carboxylic acid group is a versatile recognition site. It can engage in hydrogen bonding with complementary functional groups or, upon deprotonation, it can coordinate to metal cations.

For example, a thiophene-based sensor featuring aldehyde and hydroxyl groups was developed for the highly selective fluorescent "turn-on" detection of zinc (Zn²⁺) and cyanide (CN⁻) ions. mdpi.com The binding of the analyte to the sensor restricts intramolecular rotation, leading to a significant enhancement in fluorescence intensity. Similarly, sensors for biologically relevant thiols like glutathione (B108866) have been designed where the analyte cleaves a quenching group from the fluorophore, restoring its emission. mdpi.com By modifying the butanoic acid group of this compound into other functional moieties, it is conceivable to design a variety of selective sensors based on similar principles.

Table 3: Examples of Thiophene-Based Fluorescent Sensors

| Sensor | Analyte Detected | Detection Limit (μM) | Sensing Mechanism | Reference |

|---|---|---|---|---|

| DHADC | Zn²⁺ | 2.55 | Fluorescence turn-on | mdpi.com |

| DHADC | CN⁻ | 44.6 | Fluorescence enhancement | mdpi.com |

| TTP FONs | Hg²⁺ | - | Ratiometric fluorescence | capes.gov.br |

This table showcases the versatility of the thiophene scaffold in designing fluorescent sensors for various analytes.

Supramolecular Assembly and Self-Organizing Systems

Supramolecular assembly is the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. Molecules like this compound are excellent candidates for building blocks in such systems due to their amphiphilic nature, combining a rigid aromatic segment with a polar, hydrogen-bonding functional group.

The carboxylic acid moiety is a particularly effective functional group for directing self-assembly. It can form robust and highly directional hydrogen-bonded dimers, which are common motifs in the crystal engineering of organic molecules. Thiophene-2,5-dicarboxylic acid, for example, has been used to construct a variety of one-, two-, and three-dimensional coordination polymers by reacting it with different metal ions. rsc.orgrsc.org The final architecture of these materials is dependent on the coordination geometry of the metal ion and the presence of other auxiliary ligands. rsc.orgrsc.org

In the case of this compound, the interplay between the π-π stacking of the phenylthiophene cores and the hydrogen bonding of the carboxylic acid groups could lead to the formation of various ordered structures, such as liquid crystals or organogels. Furthermore, the molecule has a structure analogous to alkanethiols terminated with a carboxylic acid, which are known to form highly ordered self-assembled monolayers (SAMs) on surfaces like gold. upf.edu Such SAMs can be used to precisely control the surface properties of materials for applications in biosensing and electronics. The butanoic acid chain provides flexibility, while the aromatic core would dictate the intermolecular spacing and electronic properties of the monolayer.

Table 4: Supramolecular Structures from Thiophene Carboxylic Acids

| Compound | Interacting Partner(s) | Resulting Structure | Key Interactions | Reference |

|---|---|---|---|---|

| Thiophene-2,5-dicarboxylic acid | Zinc(II), pyridine | 2D parallelogram network | Metal coordination | rsc.orgrsc.org |

| Thiophene-2,5-dicarboxylic acid | Zinc(II), bipyridine | 1D linear polymer | Metal coordination, H-bonding | rsc.orgrsc.org |

| Thiophene-2,5-dicarboxylic acid | Manganese(II) | 3D porous polymer | Metal coordination | rsc.orgrsc.org |

This table illustrates how the carboxylic acid function on a thiophene-based molecule can be used to direct the formation of diverse, highly-ordered supramolecular systems.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes

Future research will likely focus on creating more efficient, stereoselective, and scalable methods for synthesizing 4-(5-phenylthiophen-2-yl)butanoic acid. While classical approaches may exist, modern synthetic organic chemistry offers avenues for improvement. One promising direction is the application of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, to construct the phenylthiophene core with high precision and yield. mdpi.com Furthermore, developing asymmetric synthetic routes to access specific enantiomers of derivatives is critical, particularly for pharmacological studies, as biological systems often exhibit stereospecific interactions. Methodologies inspired by the catalytic asymmetric synthesis of compounds like L-2-amino-4-(hydroxymethylphosphinyl)-butanoic acid could be adapted for this purpose. google.comgoogle.com

Exploration of Undiscovered Biological Target Mechanisms

The structural similarity of this compound to known bioactive molecules suggests it could interact with various biological targets. A key area of future investigation is the exploration of its potential as an allosteric modulator of enzymes. For instance, derivatives of 2-aminothiophene-3-carboxylates have been identified as allosteric inhibitors of aspartate transcarbamoylase (ATC) in pathogens like Plasmodium falciparum. rug.nl Research could explore whether derivatives of this compound can similarly target allosteric sites on metabolic enzymes in bacteria, fungi, or parasites, offering new avenues for anti-infective therapies. rug.nl Another potential area of interest is the inhibition of enzymes like neprilysin, a target in cardiovascular disease, where substituted biphenyl (B1667301) butanoic acid derivatives have shown significant promise. nih.gov

Rational Design of New Functional Derivatives

The rational, structure-guided design of new derivatives is a pivotal future direction. By systematically modifying the core structure of this compound, researchers can fine-tune its physicochemical and biological properties. Structure-activity relationship (SAR) studies will be essential. For example, substitutions on the phenyl ring or the thiophene (B33073) moiety could enhance target binding affinity or selectivity. nih.gov The butanoic acid chain could also be replaced with alternative linkers to optimize spatial orientation for interaction with a biological target. nih.gov Drawing parallels from research on N-(thiophen-2-yl) nicotinamide (B372718) derivatives, where specific substitutions led to potent fungicidal activity, a similar strategy could be employed to develop new agrochemicals or pharmaceuticals. mdpi.com

The following interactive table outlines potential modifications and their hypothetical outcomes based on findings from related chemical series.

| Modification Site | Proposed Functional Group | Potential Rationale/Hypothesized Outcome | Relevant Precedent |

| Phenyl Ring (para-position) | Chlorine, Fluorine | Enhance binding affinity through halogen bonding; occupy specific subsites in target proteins. | Increased potency observed in neprilysin inhibitors with chlorine substitution. nih.gov |

| Thiophene Ring (position 3 or 4) | Methyl, Methoxy (B1213986) | Modulate electronic properties and steric hindrance; improve metabolic stability. | SAR studies on related heterocycles show significant activity changes with small alkyl groups. |

| Butanoic Acid Chain | Amide, Ester, Oxime | Improve cell permeability (ester prodrugs); introduce new hydrogen bonding interactions (amide, oxime). | Oxime-containing derivatives of propanoic acids showed enhanced antiproliferative activity. nih.gov |

| Carboxylic Acid Group | Tetrazole, Hydroxamic Acid | Serve as a bioisostere for the carboxylic acid with different pKa and binding properties. | Common bioisosteric replacement in medicinal chemistry to improve pharmacokinetic profiles. |

Integration into Hybrid Organic-Inorganic Materials

The carboxylic acid functional group of this compound makes it an ideal candidate for integration into hybrid organic-inorganic materials. Future research could focus on grafting the molecule onto the surface of inorganic nanoparticles, such as silica (B1680970) (SiO₂), titania (TiO₂), or bioactive glass. nih.gov This can be achieved by using coupling agents that react with both the nanoparticle surface and the carboxylic acid. nih.gov The resulting hybrid materials could possess unique properties; for example, functionalizing bioactive glass with this molecule might enhance its osteoinductive properties or introduce antimicrobial activity. nih.gov The phenylthiophene component could impart photophysical properties, leading to materials that are responsive to light.

Advanced Computational Modeling for Property Prediction

Computational chemistry offers powerful tools to accelerate the discovery and design process. Future research should leverage advanced computational modeling to predict the properties of this compound and its derivatives. Density Functional Theory (DFT) can be used to analyze stereoelectronic features, such as HOMO-LUMO energy gaps, which are crucial for predicting reactivity and potential applications in electronics. nih.gov Semi-empirical methods like PM3 and AM1 can be employed for rapid geometry optimization and calculation of heats of formation for large sets of derivatives. researchgate.net Molecular docking simulations could predict the binding modes and affinities of designed derivatives to biological targets, guiding the synthesis of the most promising candidates and reducing reliance on costly and time-consuming empirical screening.

Sustainable and Scalable Production Methods

For any practical application, the development of sustainable and scalable production methods is paramount. Future research should aim to move beyond traditional batch chemistry towards more efficient manufacturing processes. The implementation of flow chemistry could offer advantages such as improved heat transfer, enhanced safety, and higher throughput. Furthermore, the development of biocatalytic routes, using engineered enzymes to perform key synthetic steps, could provide a greener alternative to conventional chemical synthesis, potentially offering high stereoselectivity under mild reaction conditions. These approaches align with the growing demand for sustainable practices in the chemical industry.

Expanding Scope to Novel Optoelectronic and Electronic Materials

The phenylthiophene moiety is a well-established building block in the field of organic electronics. Thiophene-based polymers and small molecules are known for their semiconducting properties. A significant future opportunity lies in exploring this compound and its derivatives as components in novel optoelectronic and electronic devices. The butanoic acid group provides a convenient anchor for grafting the molecule onto conductive or semiconductive surfaces, such as indium tin oxide (ITO) or silicon wafers. This could enable its use in applications like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), or chemical sensors, where the phenylthiophene core would serve as the active electronic component.

Q & A

Q. What are the common synthetic routes for 4-(5-Phenylthiophen-2-yl)butanoic acid?

The synthesis typically involves multi-step routes, such as:

- Nucleophilic substitution to attach the phenylthiophene moiety to a butanoic acid backbone.

- Oxidation reactions to introduce the carboxylic acid group (e.g., using KMnO₄ or Jones reagent under controlled conditions).

- Purification via recrystallization or column chromatography to isolate the product . Example workflow: Thiophene derivatization → coupling with phenyl groups → oxidation of intermediates → final purification.

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the structure, including substituent positions on the thiophene and phenyl rings.

- IR spectroscopy : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- Melting point analysis : To assess purity (e.g., sharp melting range) . Always cross-reference data with literature values for analogous compounds to validate assignments.

Q. How should researchers handle stability and storage of this compound?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption.

- Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC or TLC for decomposition products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?